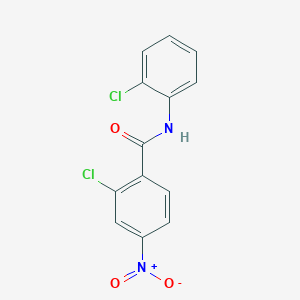

2-氯代-N-(2-氯代苯基)-4-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-N-(2-chlorophenyl)-4-nitrobenzamide is a compound of interest in various chemical and pharmaceutical research areas. Its structural components, including chloro, nitro, and benzamide groups, contribute to its unique physical and chemical properties, making it a candidate for further functionalization and application in material science and medicinal chemistry.

Synthesis Analysis

The synthesis of related nitrobenzamide derivatives involves multiple steps, including nucleophilic substitution reactions, reduction processes, and the use of specific catalysts to achieve desired functional groups. The synthesis pathway typically starts from basic aromatic compounds, undergoing transformations like nitration, chlorination, and amide formation to introduce the specific nitro, chloro, and benzamide functionalities, respectively (Thakral, Narang, Kumar, & Singh, 2020).

Molecular Structure Analysis

Molecular docking and dynamic simulation studies provide insights into the molecular structure, highlighting the importance of specific substituents on the phenyl ring for the compound's activity. The stability of these compounds in biological systems, as well as their interaction with proteins, can be assessed through these simulations, indicating a direct relationship between molecular structure and biological activity (Thakral, Narang, Kumar, & Singh, 2020).

Chemical Reactions and Properties

Chemical reactivity patterns of nitrobenzamide compounds include their participation in hydrogen bonding, electrostatic, and hydrophobic interactions, which are crucial for their biological activities. These interactions are pivotal in the compound's ability to inhibit specific enzymes, underscoring the influence of the nitro and amide groups on the compound's chemical properties (Thakral, Narang, Kumar, & Singh, 2020).

Physical Properties Analysis

The physical properties, such as melting points and solubility, of nitrobenzamide derivatives are closely related to their chemical structure. The presence of nitro and chloro substituents significantly affects these properties, influencing the compound's behavior in different environments and its suitability for various applications.

Chemical Properties Analysis

The chemical properties of 2-chloro-N-(2-chlorophenyl)-4-nitrobenzamide, like reactivity towards nucleophiles or electrophiles and the ability to undergo reduction or hydrolysis, are shaped by the functional groups present in its structure. These properties determine the compound's potential as an intermediate in organic synthesis and its application in the development of pharmaceutical agents.

科学研究应用

晶体工程

研究表明2-氯代-N-(2-氯代苯基)-4-硝基苯甲酰胺在晶体工程中的应用。例如,涉及由强O–H⋯N氢键和弱C–I⋯O相互作用介导的分子带的研究,在4-硝基苯甲酸·4-碘吡啶和3,5-二硝基苯甲酸·4-碘吡啶等配合物中揭示了这些相互作用在晶体设计中的重要性(Saha, Nangia, & Jaskólski, 2005)。

分子结构与分析

该化合物已用于专注于分子结构的研究,例如相关化合物的FT-IR分析和分子结构测定。涉及2-(4-氯代苯基)-2-氧代乙基3-硝基苯甲酸酯的研究(通过类似于2-氯代-N-(2-氯代苯基)-4-硝基苯甲酰胺的反应合成)有助于理解振动波数、超极化率和HOMO-LUMO分析,这些对于探索分子的电子性质至关重要(Kumar et al., 2014)。

抗糖尿病剂合成

对结构上与2-氯代-N-(2-氯代苯基)-4-硝基苯甲酰胺相关的2-氯代-5-[(4-氯代苯基)磺酰氨基]-N-(烷基/芳基)-4-硝基苯甲酰胺衍生物的合成研究证明了其在抗糖尿病药物开发中的潜在用途。这些化合物对糖尿病管理中相关的酶α-葡萄糖苷酶表现出显著活性(Thakral, Narang, Kumar, & Singh, 2020)。

药物共晶

该化合物的用途延伸到药物共晶的形成。该领域的研究所包括2-氯代-4-硝基苯甲酸(一种与2-氯代-N-(2-氯代苯基)-4-硝基苯甲酰胺密切相关的化合物)的分子盐/共晶的研究,该研究强调了卤素键在这些药物化合物的晶体结构中的重要性(Oruganti, Nechipadappu, Khade, & Trivedi, 2017)。

环境应用

在环境科学中,研究已经使用二氧化钛等催化剂研究了相关氯酚的降解,阐明了这些化合物在环境修复和污染控制中的潜力(Lin, Sopajaree, Jitjanesuwan, & Lu, 2018)。

安全和危害

作用机制

Target of Action

This compound is a derivative of nicotinamide, which is known to interact with various biological targets . .

Mode of Action

As a derivative of nicotinamide, it may share some of the interactions that nicotinamide has with biological targets

Biochemical Pathways

Nicotinamide, a related compound, is a component of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in various biochemical pathways . .

Result of Action

Nicotinamide and its derivatives have been studied for their diverse biological and clinical applications . .

属性

IUPAC Name |

2-chloro-N-(2-chlorophenyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O3/c14-10-3-1-2-4-12(10)16-13(18)9-6-5-8(17(19)20)7-11(9)15/h1-7H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRZPNNAJHBDOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5547111.png)

![1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547116.png)

![5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5547123.png)

![5-[(N,N-diethylglycyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5547130.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol](/img/structure/B5547144.png)

![{4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5547149.png)

![N-{4-[methyl(3-methylbutyl)amino]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5547152.png)

![1-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}-2-pyrrolidinone](/img/structure/B5547168.png)

![3-(3-{[(2-furylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B5547172.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methoxynicotinamide](/img/structure/B5547180.png)

![5,5-dichloro-5H-indeno[1,2-b]pyridine](/img/structure/B5547195.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5547201.png)